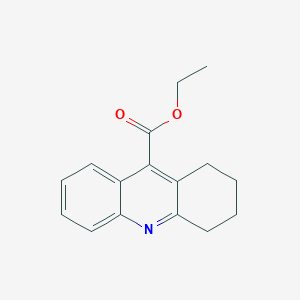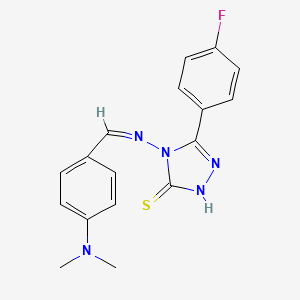![molecular formula C9H8N2O2 B15053736 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B15053736.png)
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound has a hydroxymethyl group and a carbaldehyde group attached to the benzimidazole core, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde can be achieved through several methods. One common approach involves the condensation reaction of an aromatic aldehyde with benzil and ammonium acetate in the presence of a catalyst. For instance, a copper-catalyzed multicomponent reaction can be employed to synthesize trisubstituted imidazoles, including our target compound . Another method utilizes lactic acid as a promoter for the synthesis of trisubstituted imidazoles at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different functional groups onto the benzimidazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols
Applications De Recherche Scientifique
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism . The interaction with these enzymes can lead to the modulation of various biological processes, making it a valuable tool in biomedical research.
Comparaison Avec Des Composés Similaires
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde can be compared with other similar compounds, such as imidazole-2-carboxaldehyde and 4-imidazolecarboxaldehyde . These compounds share a similar imidazole core but differ in the functional groups attached to the ring. The presence of the hydroxymethyl and carbaldehyde groups in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs.
List of Similar Compounds
- Imidazole-2-carboxaldehyde
- 4-Imidazolecarboxaldehyde
- 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c12-4-6-1-2-7-8(3-6)11-9(5-13)10-7/h1-4,13H,5H2,(H,10,11) |
Clé InChI |
AYLLGDTXYDIBQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)NC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


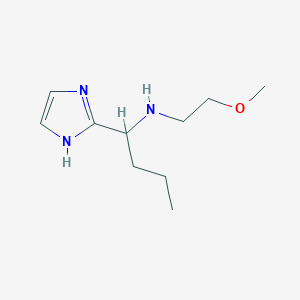
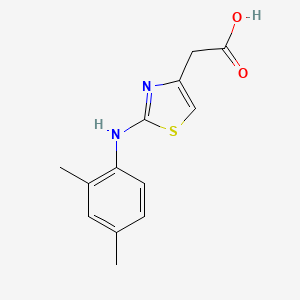
![tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15053700.png)
![3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15053703.png)
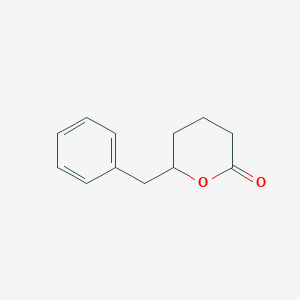

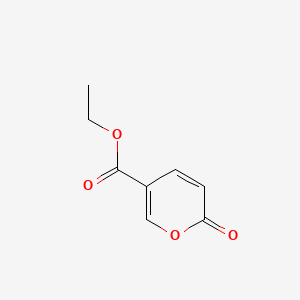
![4-[(Azetidin-1-yl)methyl]-3-fluoroaniline](/img/structure/B15053718.png)
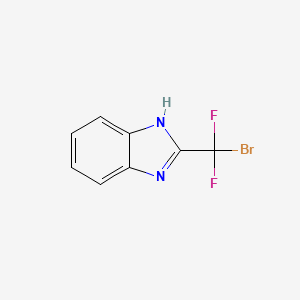
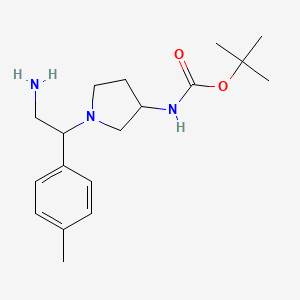
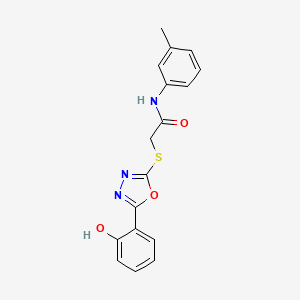
![10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B15053732.png)
